molecular formula C19H21N5O3S B2469748 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034634-73-4

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2469748
CAS No.: 2034634-73-4
M. Wt: 399.47
InChI Key: ACUMQFRBZQADMC-UHFFFAOYSA-N
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Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC15_{15}H17_{17}N5_{5}O3_{3}S
Molecular Weight357.39 g/mol
CAS Number2034364-45-7

This compound exhibits a broad range of biological activities primarily through:

Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of kinases and other enzymes critical for cell signaling.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors. This interaction can influence cellular responses and lead to therapeutic effects in various diseases.

Biological Activities

The compound has been investigated for several biological activities:

Antitumor Activity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown potent activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.

Antimicrobial Properties: Research indicates that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antitumor Effects:
    • Objective: To evaluate the cytotoxicity of the compound on cancer cell lines.
    • Findings: The compound exhibited IC50 values in the micromolar range against A549 and MCF7 cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Study:
    • Objective: To assess the anti-inflammatory potential in vitro.
    • Findings: The compound significantly reduced TNF-alpha secretion in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity Assessment:
    • Objective: To test the efficacy against bacterial strains.
    • Findings: The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-10-17-22(8-9-24(17)21-13)7-5-20-28(26,27)16-11-14-2-3-18(25)23-6-4-15(12-16)19(14)23/h8-12,20H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUMQFRBZQADMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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